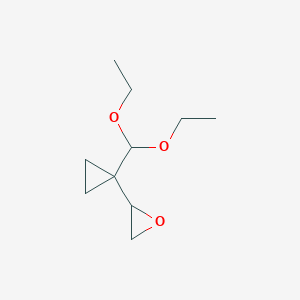

2-(1-(Diethoxymethyl)cyclopropyl)oxirane

Description

2-(1-(Diethoxymethyl)cyclopropyl)oxirane is an epoxide (oxirane) derivative featuring a cyclopropane ring substituted with a diethoxymethyl group at the 1-position. The oxirane ring is directly attached to the cyclopropyl group at the 2-position. This compound combines the inherent ring strain of cyclopropane with the reactivity of an epoxide, modulated by the electron-donating diethoxymethyl group.

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-[1-(diethoxymethyl)cyclopropyl]oxirane |

InChI |

InChI=1S/C10H18O3/c1-3-11-9(12-4-2)10(5-6-10)8-7-13-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

CORHCIFNPPOCRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1(CC1)C2CO2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Diethoxymethyl)cyclopropyl)oxirane typically involves the formation of the cyclopropyl group followed by the introduction of the oxirane ring. One common method involves the reaction of 2-phenyl-gem-dichlorocyclopropane with ethyl alcohol in the presence of a solid alkali to form phenylacrolein diethyl acetal. This intermediate can then undergo dichlorocarbenation and transacetalization with ethylene glycol to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyclopropane and oxirane synthesis can be applied, often involving the use of high-pressure reactors and specialized catalysts to achieve the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Diethoxymethyl)cyclopropyl)oxirane can undergo various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The cyclopropyl group can be reduced to form more stable alkanes.

Substitution: Both the oxirane and cyclopropyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Diols and other oxygenated products.

Reduction: Alkanes and other reduced hydrocarbons.

Substitution: Various substituted cyclopropyl and oxirane derivatives.

Comparison with Similar Compounds

Structural Analogues with Chlorinated Substituents

Example Compound : 2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane (CAS: 134818-68-1)

- Molecular Formula : C₁₂H₁₂Cl₂O

- Molecular Weight : 243.13 g/mol

- Key Features: Two chlorine atoms: one on the cyclopropane ring and another on the benzyl group. Enhanced electrophilicity of the epoxide due to electron-withdrawing Cl substituents.

- Reactivity : The chlorine atoms increase the susceptibility of the epoxide to nucleophilic attack, making this compound highly reactive in ring-opening reactions. This contrasts with 2-(1-(Diethoxymethyl)cyclopropyl)oxirane, where the diethoxymethyl group likely stabilizes the epoxide through electron donation .

Alkyl-Substituted Epoxides

Example Compound : Oxirane, 2-methyl-2-(1-methylethyl) (CAS: 72221-03-5)

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Key Features: Branched alkyl groups (methyl and isopropyl) attached to the epoxide. No cyclopropane ring, resulting in lower ring strain.

- Physical Properties : Lower molecular weight and higher volatility compared to cyclopropane-containing epoxides. The absence of a cyclopropyl group reduces steric hindrance, facilitating reactions at the epoxide .

Glycidyl Ether Derivatives

Example Compound : Oxirane, [(1-methylethoxy)methyl] (Isopropyl glycidyl ether, CAS: 4016-14-2)

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Key Features :

- Isopropoxy group attached to the epoxide via a methylene bridge.

- Commonly used as a reactive diluent in epoxy resins.

- Comparison: Unlike 2-(1-(Diethoxymethyl)cyclopropyl)oxirane, this compound lacks a cyclopropane ring, simplifying its synthesis. The isopropoxy group enhances solubility in nonpolar solvents .

Cyclopropane-Containing Pharmaceutical Intermediates

Example Compound : 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid (CAS: 162515-68-6)

- Molecular Formula : C₆H₁₀O₂S

- Molecular Weight : 146.21 g/mol

- Key Features :

- Cyclopropane ring with a mercaptomethyl and acetic acid substituent.

- Intermediate in the synthesis of Montelukast, a leukotriene receptor antagonist.

- Relevance : Highlights the pharmaceutical utility of cyclopropane derivatives. The absence of an epoxide in this compound underscores the unique reactivity profile of 2-(1-(Diethoxymethyl)cyclopropyl)oxirane .

Data Table: Comparative Analysis of Key Compounds

*Inferred molecular formula based on structural analysis.

Research Findings and Implications

- Reactivity Trends : Electron-donating groups (e.g., diethoxymethyl) stabilize epoxides, while electron-withdrawing groups (e.g., Cl) enhance reactivity. This dichotomy influences synthetic pathways and storage conditions .

- This is absent in simpler alkyl epoxides .

- Applications : Chlorinated derivatives (e.g., CAS 134818-68-1) are suited for agrochemicals, whereas glycidyl ethers (e.g., CAS 4016-14-2) dominate polymer industries. The target compound’s diethoxymethyl group may find use in prodrug design or as a protecting group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.